3,4-Dihydro-7-hydroxy-2(1H)-quinolinone
Overview
Description
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, also known as 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one or 7-Hydroxy-3,4-dihydrocarbostyril, is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.17 .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone consists of 9 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is a solid substance that appears as a powder . It is soluble in DMSO and Methanol .Scientific Research Applications
Synthesis Methods : Improved synthesis methods for 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone have been developed. Qian (2005) improved the preparation method, achieving an overall yield of 59% (Qian, 2005).
Marine-Derived Fungi : Derivatives of 3,4-Dihydro-2(1H)-quinolinone from marine-derived fungi showed moderate cytotoxicity against certain tumor cell lines (He et al., 2005).
Monoamine Oxidase Inhibition : Certain 3,4-Dihydro-2(1H)-quinolinone derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease therapy (Meiring et al., 2013).
Positive Inotropic Agents : Some derivatives of 3,4-Dihydro-8-hydroxy-2(1H)-quinolinone have been found to exhibit potent positive inotropic activity, which could be beneficial for heart diseases (Tominaga et al., 1987).
Pharmacological Properties : Compounds containing the 3,4-Dihydro-2(1H)-quinolinone moiety have diverse pharmacological actions including phosphodiesterase inhibition and interactions with various receptors, highlighting their potential in drug design (Meiring et al., 2017).
Ayurvedic Medicine : Quinolinones, including 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, have been isolated from Ayurvedic processed root tubers of Aconitum ferox, indicating their potential medicinal properties (Hanuman & Katz, 1993).
Cytotoxic Activity : Quinolinone derivatives have shown cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Soural et al., 2006).
Environmental Degradation : Methyl- and hydroxy-methyl-substituted quinolines, including 3,4-dihydro-2(1H)-quinolinones, have been studied for their degradation under various conditions, contributing to environmental science (Reineke et al., 2008).
Neuropharmacology : Some 3,4-Dihydro-2(1H)-quinolinone derivatives have been identified as potent NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting their use in the treatment of pain (Kawai et al., 2007).
Chemical Analysis : Methods have been developed for the determination of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone using RP-HPLC, aiding in its analysis and quantification in various contexts (Fu-you, 2008).
properties
IUPAC Name |
7-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLSFDWYIBUGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382941 | |
Record name | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | |
CAS RN |
22246-18-0 | |
Record name | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22246-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-3,4-dihydrocarbostyril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022246180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY-3,4-DIHYDROCARBOSTYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFU6XCR3Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics and biological activities of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives?
A1: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one serves as a versatile starting material for synthesizing novel compounds with potential therapeutic applications. Researchers have successfully synthesized a series of 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoate derivatives by reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with substituted benzoyl chlorides []. These derivatives were characterized using spectral analysis and their partition coefficients, a crucial factor influencing drug distribution, ranged from 1.2 to 2.9 []. While these derivatives did not exhibit significant antioxidant or antidiabetic properties, several demonstrated promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli []. Notably, compound VIIl exhibited antibacterial activity comparable to ciprofloxacin, a commonly used antibiotic, at a concentration of 500 µg mL-1 [].
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